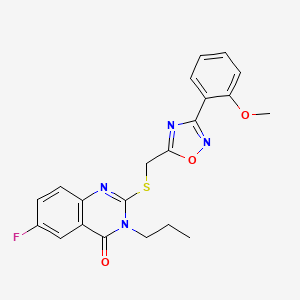![molecular formula C18H28N2O2S2 B2573825 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane CAS No. 2309572-71-0](/img/structure/B2573825.png)
1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of diazepanes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves its interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This compound enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane can modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane in lab experiments is its high potency and specificity for GABA receptors, which allows for precise modulation of neuronal activity. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for its use in certain experiments.
Direcciones Futuras
Future research on 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane could focus on its potential applications in the treatment of neurological disorders, such as epilepsy, anxiety disorders, and neurodegenerative diseases. Further studies could also investigate the molecular mechanisms underlying its neuroprotective properties and its effects on other neurotransmitter systems. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves several steps, including the condensation of 3-methylbenzaldehyde and thiourea to form 3-methylbenzylthiourea, which is then reacted with sodium methoxide and sulfonyl chloride to yield the final product. This method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. It has also been investigated for its neuroprotective properties and its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S2/c1-16-4-2-5-17(14-16)15-24(21,22)20-9-3-8-19(10-11-20)18-6-12-23-13-7-18/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPIQDINLMJJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

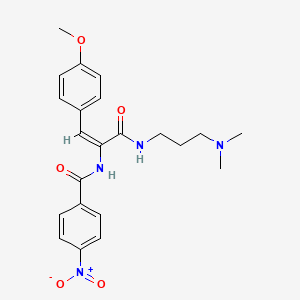
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
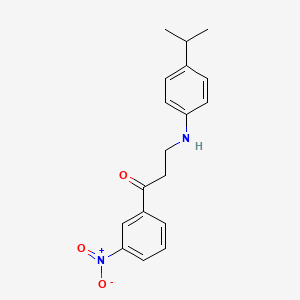

![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)
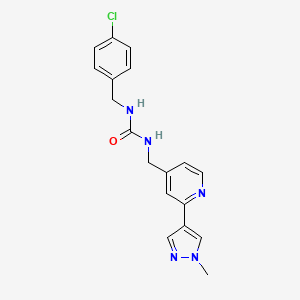
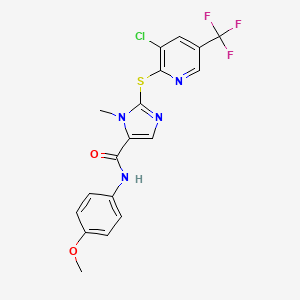
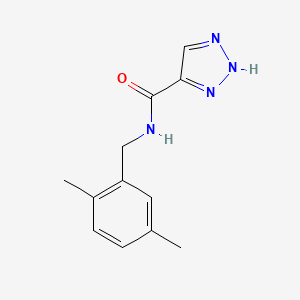
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)

